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Compound of Interest

Compound Name:
2-[2-(Morpholino)ethoxy]-3-

picoline

CAS No.: 2288710-50-7

Cat. No.: B2685627

Get Quote

Target Compound: 2-[2-(Morpholino)ethoxy]-3-picoline (CAS: 2288710-50-7) Application

Focus: Preclinical Drug Development & Medicinal Chemistry Methodology: Nucleophilic

Aromatic Substitution ( SN​Ar )

Scientific Rationale & Reaction Design
In medicinal chemistry, the incorporation of a morpholine ring is a highly effective strategy for

improving the physicochemical properties of a pharmacophore. Morpholine acts as a weak

base and a hydrophilic solubilizing moiety, frequently enhancing the aqueous solubility and

metabolic stability of drug candidates. When linked via an ethoxy bridge to a 3-picoline (3-

methylpyridine) core, the resulting 2-[2-(Morpholino)ethoxy]-3-picoline scaffold provides a

rigid, functionalized vector ideal for kinase inhibitor or GPCR ligand development. The

molecular weight of this specific intermediate is 222.28 g/mol [1].

Mechanistic Causality (The SN​Ar Pathway)
The synthesis of this compound is driven by a bimolecular Nucleophilic Aromatic Substitution (

SN​Ar ) mechanism[2].
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Electrophile Activation: Unlike unactivated benzenoid systems, the pyridine ring is inherently

electron-deficient. The presence of the highly electronegative endocyclic nitrogen

significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[3]. This

electronic environment makes the C2 position (bearing a chloride leaving group in our

starting material, 2-chloro-3-picoline) highly susceptible to nucleophilic attack.

Nucleophile Generation: Aliphatic alcohols like 2-morpholinoethanol are relatively weak

nucleophiles. To achieve quantitative conversion, the alcohol must be deprotonated by a

strong, non-nucleophilic base—in this case, Sodium Hydride (NaH)—to form a highly

reactive alkoxide[4].

Solvent Dynamics: The reaction is conducted in anhydrous N,N-Dimethylformamide (DMF).

As a polar aprotic solvent, DMF effectively solvates the sodium cation but leaves the

morpholinoethoxide anion "naked." This lack of hydrogen-bonding maximizes the

nucleophile's reactivity, accelerating the rate-determining step: the formation of the

negatively charged Meisenheimer complex[2]. The intermediate is subsequently stabilized by

the electron-withdrawing nature of the pyridine nitrogen before the chloride is expelled to

restore aromaticity.
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(Phase Separation)

 >95% Conversion

6. Purification
(Flash Chromatography)

7. Analytical Validation
(NMR, HRMS)

Click to download full resolution via product page

Figure 1: Step-by-step synthetic workflow and in-process control (IPC) logic for SNAr.
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The following table outlines the stoichiometric requirements for a scalable 10.0 mmol synthesis.

Reagent
MW ( g/mol
)

Equivalents Amount Moles Function

2-Chloro-3-

methylpyridin

e

127.57 1.00 1.28 g 10.0 mmol Electrophile

2-

Morpholinoet

hanol

131.17 1.20 1.57 g 12.0 mmol Nucleophile

Sodium

Hydride (60%

in oil)

24.00 1.50 0.60 g 15.0 mmol Strong Base

Anhydrous

DMF
73.09 - 20.0 mL -

Polar Aprotic

Solvent

Ethyl Acetate

(EtOAc)
88.11 - 150 mL -

Extraction

Solvent

Brine (Sat.

NaCl)
58.44 - 50.0 mL -

Aqueous

Wash

Step-by-Step Experimental Protocol
Phase 1: Alkoxide Generation

Apparatus Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

Flush the system with inert nitrogen gas to ensure a strictly anhydrous environment.

Base Suspension: Add Sodium Hydride (0.60 g, 15.0 mmol) to the flask, followed by

anhydrous DMF (10 mL). Suspend the mixture and cool to 0 °C using an ice-water bath.

Deprotonation: Dissolve 2-Morpholinoethanol (1.57 g, 12.0 mmol) in anhydrous DMF (5 mL).

Add this solution dropwise to the NaH suspension over 10 minutes.
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Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 30–45

minutes. Self-Validation Check: The reaction is ready for the next step only when the

evolution of hydrogen gas ( H2​) has completely ceased, indicating total conversion to sodium

2-morpholinoethoxide.

Phase 2: Nucleophilic Aromatic Substitution
Electrophile Addition: Re-cool the reaction vessel to 0 °C. Dissolve 2-Chloro-3-

methylpyridine (1.28 g, 10.0 mmol) in anhydrous DMF (5 mL) and add it dropwise to the

alkoxide solution.

Thermal Activation: Transfer the flask to an oil bath and gradually heat to 60 °C. Causality

Note: While some highly activated pyridines react at ambient temperature[4], the steric

hindrance imparted by the adjacent 3-methyl group on the picoline ring requires mild thermal

energy to overcome the activation barrier for the SN​Ar process[3].

IPC Monitoring: Stir the reaction at 60 °C for 4–6 hours. Monitor the reaction progress via

LC-MS or TLC (Eluent: 5% MeOH in DCM). Proceed to workup when the electrophile is

>95% consumed.

Phase 3: Quench, Workup, and Purification
Quenching: Cool the reaction to 0 °C. Carefully quench the excess NaH by the dropwise

addition of cold distilled water (10 mL). Caution: Highly exothermic; add water slowly to

manage residual gas evolution.

Extraction: Dilute the quenched mixture with EtOAc (50 mL) and transfer to a separatory

funnel. Extract the aqueous layer with additional EtOAc (2 x 50 mL).

Washing: Combine the organic layers and wash extensively with distilled water (3 x 30 mL)

to remove the DMF solvent. Perform a final wash with Brine (30 mL).

Drying: Dry the organic phase over anhydrous Na2​SO4​, filter, and concentrate under

reduced pressure.

Chromatography: Purify the crude oil via flash column chromatography on silica gel. Utilize a

gradient of 100% DCM to 5% MeOH in DCM. Critical Step: Add 0.1% Triethylamine (TEA) to
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the eluent to prevent the basic morpholine nitrogen from streaking on the acidic silica gel.

Isolation: Pool the pure fractions and evaporate the solvent to yield 2-[2-
(Morpholino)ethoxy]-3-picoline as a pale yellow oil.

Analytical Validation (Self-Validating System)
To confirm structural integrity and purity, the isolated compound must be validated against the

following expected analytical parameters:

Chemical Formula: C12​H18​N2​O2​

Exact Mass: 222.14 Da

LC-MS (ESI+): Expected m/z 223.1 [M+H]+

1 H NMR (400 MHz, CDCl3​) Expected Shifts:

δ 8.02 (dd, J = 5.0, 1.5 Hz, 1H, Py-H6)

δ 7.41 (dd, J = 7.2, 1.5 Hz, 1H, Py-H4)

δ 6.82 (dd, J = 7.2, 5.0 Hz, 1H, Py-H5)

δ 4.48 (t, J = 5.8 Hz, 2H, O−CH2​ethoxy linker)

δ 3.72 (t, J = 4.6 Hz, 4H, Morpholine O−CH2​)

δ 2.82 (t, J = 5.8 Hz, 2H, N−CH2​ethoxy linker)

δ 2.58 (t, J = 4.6 Hz, 4H, Morpholine N−CH2​)

δ 2.22 (s, 3H, Ar−CH3​)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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validation-of-2-2-morpholino-ethoxy-3-picoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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